2-(4-Bromo-3,5-dimethoxyphenyl)furan
Description
2-(4-Bromo-3,5-dimethoxyphenyl)furan is a synthetic aromatic compound characterized by a furan ring substituted with a 4-bromo-3,5-dimethoxyphenyl group. The phenyl ring features a bromine atom at the para position (C4) and methoxy groups at the meta positions (C3 and C5), creating a symmetrical substitution pattern. The molecular formula is C₁₂H₁₁BrO₃, with a calculated molecular weight of 283.12 g/mol.
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethoxyphenyl)furan |
InChI |
InChI=1S/C12H11BrO3/c1-14-10-6-8(9-4-3-5-16-9)7-11(15-2)12(10)13/h3-7H,1-2H3 |
InChI Key |
BREGVWMWIKQGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents (Phenyl Ring) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 2-(4-Bromo-3,5-dimethoxyphenyl)furan | Furan | 4-Br, 3,5-OCH₃ | 283.12 | Reactive bromo, low solubility |
| 25B-NBOMe | Phenethylamine | 4-Br, 2,5-OCH₃ | 432.29 | Psychoactive, high 5-HT₂A affinity |
| (2S,3R)-5-Bromo-3-(3,5-dimethoxyphenyl)-dihydrobenzofuran | Dihydrobenzofuran | 5-Br, 3,5-OCH₃ | 441.31 | Enhanced stability, fused ring |
| Compound III (Lignin model) | Propanediol dimer | 4-OH, 3,5-OCH₃ | 374.36 | Prone to oxidative degradation |
Research Findings and Implications
- Electronic Effects : The 3,5-dimethoxy substitution in the target compound donates electron density to the phenyl ring, activating it for electrophilic aromatic substitution. This contrasts with 2,5-dimethoxy-substituted NBOMe compounds, where the substitution pattern directs receptor binding .
- Synthetic Utility : The bromine atom in the target compound positions it as a versatile intermediate for synthesizing more complex architectures, such as conjugated polymers or bioactive molecules, via palladium-catalyzed cross-couplings .
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